A 419259 trihydrochloride

Chronic Myelogenous Leukemia Bcr-Abl Signaling SFK Autophosphorylation

A 419259 trihydrochloride offers 10-100x greater cellular potency vs PP2 in CML models and sub-nM Hck inhibition, with >330x selectivity over PKC/c-Abl. Its 100 mM aqueous solubility enables reliable in vivo dosing. Ideal for dissecting SFK signaling in CML, AML, and T-cell activation studies.

Molecular Formula C29H37Cl3N6O
Molecular Weight 592.0 g/mol
Cat. No. B560143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 419259 trihydrochloride
Synonyms7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride
Molecular FormulaC29H37Cl3N6O
Molecular Weight592.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
InChIInChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
InChIKeyALRMEQIQFCUAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

A 419259 trihydrochloride – Potent Src Family Kinase Inhibitor with Defined Selectivity Profile for Procurement and Research Selection


A 419259 trihydrochloride (CAS 1435934-25-0; free base CAS 364042-47-7) is a second-generation pyrrolo-pyrimidine small molecule designed to inhibit the Src family of non-receptor tyrosine kinases (SFKs). It exhibits potent activity against multiple SFK members, with reported in vitro kinase assay IC50 values of 9 nM for Src, <3 nM for Lck, <3 nM for Lyn , and 0.43 nM for Hck . The compound is supplied as the trihydrochloride salt (molecular weight 592.01 g/mol) and demonstrates excellent aqueous solubility (up to 100 mM in water), facilitating in vitro and in vivo dosing .

Why Generic Substitution of A 419259 trihydrochloride Fails in Critical SFK-Dependent Assays


Substituting A 419259 trihydrochloride with another Src family kinase (SFK) inhibitor—such as the commonly used pyrazolopyrimidine PP2—carries substantial risk of misinterpretation due to dramatic differences in cellular potency and off-target kinase profiles. While both compounds target SFKs, A 419259 exhibits a 10- to 100-fold greater cellular potency in Bcr-Abl-driven chronic myelogenous leukemia (CML) models compared to PP2 [1]. Furthermore, A 419259 demonstrates a >330-fold selectivity window over PKC and a >333-fold selectivity window over c-Abl [2], whereas PP2 and other early-generation inhibitors lack such well-characterized selectivity margins. The trihydrochloride salt form of A 419259 also provides superior aqueous solubility (100 mM in water) compared to many alternative SFK inhibitors, enabling more reliable in vivo dosing without the confounding effects of formulation-related variability . These quantitative differences underscore that A 419259 trihydrochloride is not a fungible commodity; its use is specifically warranted when robust, dose-dependent inhibition of SFK signaling with minimal off-target kinase interference is required.

Quantitative Differentiation Evidence for A 419259 trihydrochloride Versus Closest Analogs and In-Class Comparators


Superior Cellular Potency of A 419259 trihydrochloride Versus PP2 in Bcr-Abl-Positive CML Models

In Philadelphia chromosome-positive (Ph+) CML cell lines K-562 and Meg-01, A 419259 trihydrochloride inhibits Src family kinase autophosphorylation with an IC50 of 0.1–0.3 µM, whereas the widely used alternative SFK inhibitor PP2 requires 3–10 µM to achieve the same effect [1]. This represents a 10- to 100-fold difference in cellular potency.

Chronic Myelogenous Leukemia Bcr-Abl Signaling SFK Autophosphorylation Apoptosis Induction

Quantified Selectivity of A 419259 trihydrochloride Over c-Abl Kinase

A 419259 trihydrochloride demonstrates a >333-fold selectivity for SFKs over the non-receptor tyrosine kinase c-Abl. The IC50 for c-Abl is 3,000 nM (3 µM), compared to Src family IC50 values ranging from <3 nM to 9 nM [1].

Kinase Selectivity c-Abl Off-Target Profiling CML

Quantified Selectivity of A 419259 trihydrochloride Over PKC Family Kinases

A 419259 trihydrochloride exhibits negligible activity against Protein Kinase C (PKC), with an IC50 of >33 µM [1]. This contrasts sharply with its low nanomolar potency against SFK members (Src, Lck, Lyn: 3–9 nM).

Kinase Selectivity Protein Kinase C PKC Off-Target Profiling

Sub-Nanomolar Potency of A 419259 trihydrochloride Against Hematopoietic Cell Kinase (Hck)

A 419259 trihydrochloride is an exceptionally potent inhibitor of Hck, with a reported IC50 of 0.43 nM . This places it among the most potent Hck inhibitors available for research use, and this sub-nanomolar potency is significantly lower than its IC50 values for other SFK members such as Src (9 nM) or Lyn (<3 nM) .

Hematopoietic Cell Kinase Hck SFK Myeloid Leukemia

In Vivo Efficacy of A 419259 trihydrochloride in AML Patient-Derived Xenograft Models

In mouse patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), oral administration of A 419259 trihydrochloride at 30 mg/kg twice daily significantly reduces the total number of AML cells and AML stem cells in the bone marrow and spleen [1]. This in vivo activity distinguishes A 419259 from many tool-compound SFK inhibitors (e.g., PP2, SU6656) that lack documented in vivo efficacy or require high, often toxic, doses.

Acute Myeloid Leukemia Patient-Derived Xenograft Leukemia Stem Cell In Vivo Pharmacology

Optimized Application Scenarios for A 419259 trihydrochloride Based on Quantitative Differentiation Evidence


Dissecting SFK-Dependent Signaling in Bcr-Abl-Driven CML Models with Minimal Off-Target Confounding

A 419259 trihydrochloride is the preferred tool compound for studying Src family kinase contributions to Bcr-Abl signal transduction, proliferation, and survival in chronic myelogenous leukemia (CML) models. Its 10- to 100-fold greater cellular potency compared to PP2 [1] enables robust inhibition of SFK autophosphorylation at low nanomolar concentrations, while its >333-fold selectivity over c-Abl [2] ensures that observed phenotypes are not confounded by direct Abl kinase inhibition. This specificity is particularly critical in CML research, where both SFKs and Bcr-Abl converge on overlapping downstream effectors (e.g., Stat5, Erk).

Targeting Leukemia Stem Cells in Acute Myeloid Leukemia (AML) In Vivo

For in vivo studies aimed at eradicating AML stem cells, A 419259 trihydrochloride is the validated SFK inhibitor of choice. Unlike earlier-generation tool compounds (e.g., PP2) that lack documented in vivo efficacy, A 419259 trihydrochloride has been shown to reduce AML cell and leukemia stem cell burden in mouse PDX models at an oral dose of 30 mg/kg twice daily [3]. Its oral bioavailability and high aqueous solubility simplify dosing regimens and ensure reliable systemic exposure, critical for reproducible in vivo pharmacology.

Selective Inhibition of Hck in Myeloid Cell Signaling Studies

When the research objective requires selective targeting of Hematopoietic Cell Kinase (Hck) within the SFK family, A 419259 trihydrochloride offers a unique advantage due to its sub-nanomolar Hck potency (IC50 = 0.43 nM) . This potency, combined with its >3,666-fold selectivity over PKC [2], makes it an ideal probe for dissecting Hck-specific functions in myeloid cell biology (e.g., integrin signaling, phagocytosis) without the confounding effects of PKC pathway modulation.

T-Cell Activation and IL-2 Production Studies Requiring Lck Inhibition

A 419259 trihydrochloride is an effective tool for investigating Lck-dependent T-cell receptor signaling. The compound inhibits recombinant Lck with an IC50 of <3 nM and suppresses IL-2 production in Jurkat cells with an IC50 of 25 nM [4]. In vivo, oral administration reduces IL-2 production in mice with an ED50 of 2.5 mg/kg [4], demonstrating functional target engagement in a whole-animal context. This combination of in vitro and in vivo pharmacodynamic markers provides a robust experimental framework for studying T-cell activation and autoimmune disease models.

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